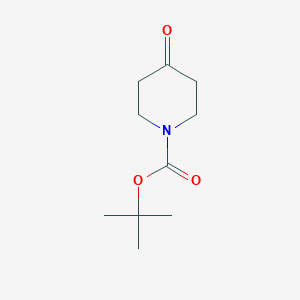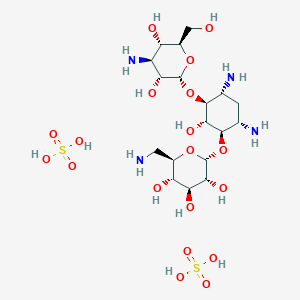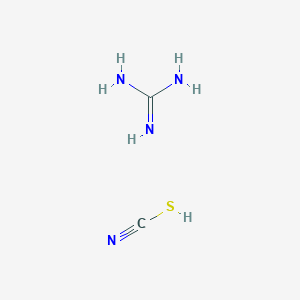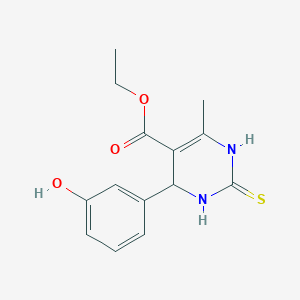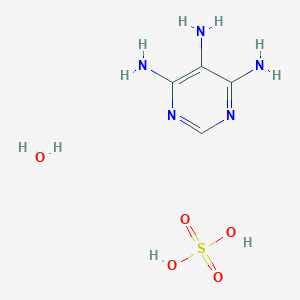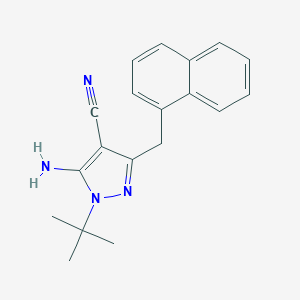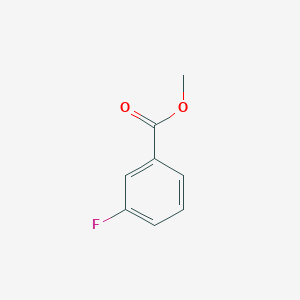
S-Methyl-N,N-diethylthiocarbamate Sulfone
Vue d'ensemble
Description
“S-Methyl-N,N-diethylthiocarbamate Sulfone” is a potential metabolite of disulfiram and a potent inhibitor of low Km mitochondrial aldehyde dehydrogenase . It has been identified in the blood of animals given disulfiram .
Synthesis Analysis
“S-Methyl-N,N-diethylthiocarbamate Sulfone” is a logical metabolite of “S-Methyl-N,N-diethylthiocarbamate (MeDTC) Sulfoxide”, which has been identified in the blood of animals given disulfiram . MeDTC is converted to MeDTC sulfine and then to “S-Methyl-N,N-diethylthiocarbamate Sulfoxide”, the proposed active metabolite in vivo .Molecular Structure Analysis
The molecular formula of “S-Methyl-N,N-diethylthiocarbamate Sulfone” is C6H13NO3S .Chemical Reactions Analysis
“S-Methyl-N,N-diethylthiocarbamate Sulfone” is highly reactive with normal cellular constituents (e.g., glutathione), which may protect ALDH from inhibition, unless this inhibitor is formed very near the target enzyme .Physical And Chemical Properties Analysis
“S-Methyl-N,N-diethylthiocarbamate Sulfone” has a molecular weight of 179.24 g/mol . It has a topological polar surface area of 62.8 Ų .Applications De Recherche Scientifique
Cancer Research
Application Summary
“S-Methyl-N,N-diethylthiocarbamate Sulfone” is a metabolite of the drug disulfiram, which has been studied for its anti-cancer activity . It’s been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that’s been proposed as a target to eradicate cancer stem cells .
Method of Application
The compound is a metabolite of disulfiram, an alcohol-abuse drug. It’s not the drug itself, but its metabolic product that inhibits ALDH in vivo .
Results or Outcomes
The compound does not impair cancer cell viability, indicating that the anti-cancer activity of disulfiram does not involve ALDH inhibition . Instead, it’s the impact of disulfiram’s copper-containing metabolite that kills cells through aggregation of NPL4, a subunit of the p97/VCP segregase .
Neuroprotection
Application Summary
“S-Methyl-N,N-diethylthiocarbamate Sulfone” has been shown to be a partial antagonist of glutamate receptors and effective in reducing seizure . It’s been investigated for its neuroprotective effect on primary cortical neuronal culture under hypoxia/reoxygenation condition in vitro .
Method of Application
In studies, the compound was administered subcutaneously for 4 and 8 days with the first injection occurring 1 hour before or 24 hours after reperfusion in the rat middle cerebral artery occlusion stroke model .
Results or Outcomes
The compound greatly reduced both cell death following hypoxia/reoxygenation and brain infarct size. It improved performance on the neuroscore test and attenuated proteolysis of αII-spectrin . The level of pro-apoptotic proteins declined, and anti-apoptotic and HSP27 protein expressions were markedly increased .
Propriétés
IUPAC Name |
N,N-diethyl-1-methylsulfonylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-4-7(5-2)6(8)11(3,9)10/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFGLFAEBISDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393576 | |
| Record name | S-Methyl-N,N-diethylthiocarbamate Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Methyl-N,N-diethylthiocarbamate Sulfone | |
CAS RN |
155514-79-7 | |
| Record name | S-Methyl-N,N-diethylthiocarbamate Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



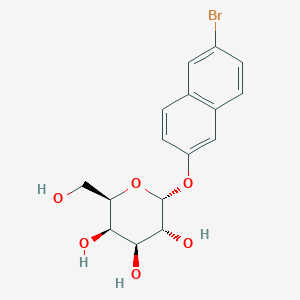
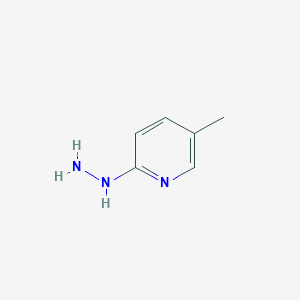

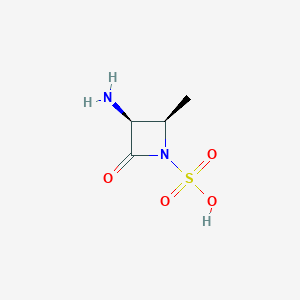
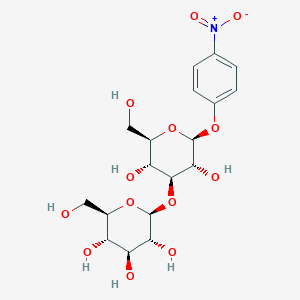
![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)
